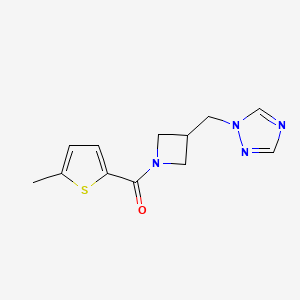
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-methylthiophen-2-yl)methanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of azetidinyl thiophene derivative that has been synthesized using specific methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
A study discusses the synthesis and characterization of triazole and triazolidin derivatives, including methods for synthesizing compounds related to the mentioned chemical structure. The research highlights the use of X-ray crystallography and density functional theory (DFT) for structural analysis, underscoring the importance of such compounds in the development of new materials and pharmaceuticals (Abosadiya et al., 2018).
Catalytic Applications
Research on enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates the potential of azetidin-based compounds in catalytic asymmetric additions. The study details the synthesis of this compound and its high enantioselectivity in reactions, suggesting applications in asymmetric synthesis and catalysis (Wang et al., 2008).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of compounds structurally related to the given chemical show significant antioxidant power, compared with standard antioxidants. This research indicates the potential for developing new antioxidant agents based on modifications of the azetidin and triazole frameworks (Balaydın et al., 2010).
Pharmaceutical Research
Studies on the design, synthesis, and structure-activity relationship of human dihydroorotate dehydrogenase inhibitors highlight the therapeutic potential of triazole derivatives. Compounds with similar structural motifs have shown promising results in inhibiting enzymes involved in disease processes, indicating potential applications in drug discovery (Gong et al., 2017).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds offers a rapid and efficient method for producing azetidinones and thiazolidinones. Such methodologies could enhance the development of new compounds with potential pharmacological applications, showcasing the versatility of azetidin-based frameworks in chemical synthesis (Mistry & Desai, 2006).
Mécanisme D'action
Target of Action
It is known that 1,2,4-triazole derivatives have been found to bind with high affinity to multiple receptors . These compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole moiety actively contribute to binding to the active site of enzymes . The interaction between the compound and its targets likely involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
1,2,4-triazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect a wide range of biochemical pathways.
Result of Action
It is known that 1,2,4-triazole derivatives have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It is known that the compounds synthesized are thermally stable, with decomposition onset temperatures ranging from 147–228 °c . This suggests that temperature could be a significant environmental factor influencing the action of this compound.
Propriétés
IUPAC Name |
(5-methylthiophen-2-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-9-2-3-11(18-9)12(17)15-4-10(5-15)6-16-8-13-7-14-16/h2-3,7-8,10H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRRLYIIHZEKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2981129.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2981132.png)

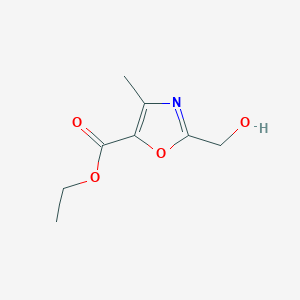

![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)
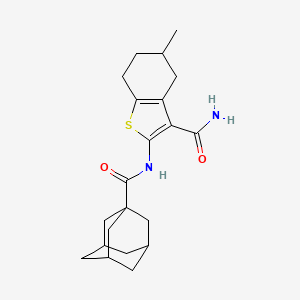
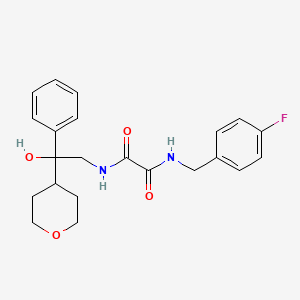

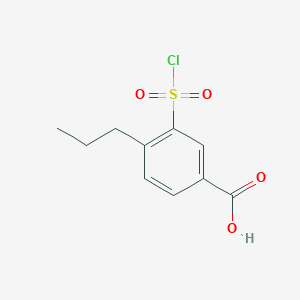
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)
![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)
![1-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2981149.png)
